2-Hexenamide, 2-cyano-5-methyl-
Description
IUPAC Nomenclature and Systematic Identification
The systematic name (E)-2-cyano-5-methylhex-2-enamide follows IUPAC rules for unsaturated amides. The parent chain is a six-carbon hexenamide backbone with substituents prioritized by functional group hierarchy:
- Amide group (-CONH₂) at position 1.
- Cyanide group (-C≡N) at position 2.
- Methyl branch (-CH₃) at position 5.
- Double bond between C2 and C3, assigned E configuration based on Cahn-Ingold-Prelog priorities.
The SMILES notation CC(C)C/C=C(\C#N)/C(=O)N explicitly defines stereochemistry, with the cyanide and methyl groups on opposite sides of the double bond.
Table 1: Key identifiers of 2-cyano-5-methylhex-2-enamide
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₂N₂O | |
| Molecular weight | 152.19 g/mol | |
| CAS Registry Number | 143420-53-5 | |
| InChIKey | JYXALHBTQPXYHF-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The molecule adopts a planar geometry around the α,β-unsaturated amide system due to conjugation between the carbonyl (C=O) and double bond (C=C). Key structural features include:
- Bond lengths :
- Bond angles :
Conformational flexibility is limited by the rigid double bond and intramolecular hydrogen bonding between the amide NH and cyano group.
Table 2: Calculated geometric parameters
| Parameter | Value (Å/°) | Method | Source |
|---|---|---|---|
| C≡N bond length | 1.16 | DFT/B3LYP | |
| C=O bond length | 1.23 | X-ray | |
| C=C bond length | 1.33 | Microwave | |
| O-C-N bond angle | 125° | QM/MM |
Stereochemical Considerations: (E)/(Z) Isomerism
The double bond between C2 and C3 permits E/Z isomerism:
- (E)-Isomer : Cyanide (-C≡N) and methyl (-CH₃) groups are trans (opposite sides).
- (Z)-Isomer : Groups are cis (same side), though steric hindrance makes this form energetically disfavored.
Experimental studies confirm the E-isomer as the dominant configuration in crystalline and solution phases, validated by X-ray diffraction and NMR coupling constants (J = 15–16 Hz for trans vinyl protons).
Table 3: Energy comparison of (E) and (Z) isomers
| Isomer | Relative Energy (kJ/mol) | Stability Factor | Source |
|---|---|---|---|
| E | 0 | Steric minimization | |
| Z | +18.5 | Methyl-cyano repulsion |
Comparative Analysis of Tautomeric Forms
The compound exhibits amide-imidic acid tautomerism, though the amide form is strongly favored:
Amide tautomer :
- Stabilized by resonance: Delocalization of the lone pair from N to O (ΔG = 0 kJ/mol).
- Dominates in polar solvents (water, DMSO) due to hydrogen bonding.
Imidic acid tautomer :
- Features a hydroxyl group (-OH) adjacent to the imine (=NH).
- Requires ~188.7 kJ/mol for proton migration, making it rare under standard conditions.
Table 4: Tautomeric equilibrium constants (25°C)
| Solvent | Keq (Amide:Imidic) | Method | Source |
|---|---|---|---|
| Water | 10⁴:1 | UV-Vis | |
| Chloroform | 10²:1 | NMR |
Properties
CAS No. |
143420-53-5 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.197 |
IUPAC Name |
2-cyano-5-methylhex-2-enamide |
InChI |
InChI=1S/C8H12N2O/c1-6(2)3-4-7(5-9)8(10)11/h4,6H,3H2,1-2H3,(H2,10,11) |
InChI Key |
JYXALHBTQPXYHF-UHFFFAOYSA-N |
SMILES |
CC(C)CC=C(C#N)C(=O)N |
Synonyms |
2-Hexenamide, 2-cyano-5-methyl- |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Carbethoxy-3-Cyano-5-Methyl Hexanoic Acid Ethyl Ester
This intermediate is synthesized via a Knoevenagel condensation between isovaleraldehyde and ethyl cyanoacetate, followed by cyanide addition. Key modifications include:
Enzymatic Hydrolysis and Salt Formation
TL lipase selectively hydrolyzes the (R)-enantiomer of 2-carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester, leaving the (S)-enantiomer intact. The hydrolyzed product is then converted to its tert-butyl amine salt, achieving chiral purity >99.9%.
-
Conditions : Hydrolysis at pH 7.5–8.0, 30–35°C, with 0.1% w/v enzyme loading.
-
Yield : 85–90% after acidification and salt crystallization.
Mixed-Anhydride Method for Racemic Synthesis
A patent-pending approach describes the synthesis of racemic 3-cyano-5-methylhexanoic acid ethyl ester, a precursor to 2-hexenamide, 2-cyano-5-methyl-.
Stepwise Reaction Protocol
Racemization via Base Catalysis
The (R)-enantiomer is racemized using sodium ethoxide in dimethyl sulfoxide (DMSO) at 75°C for 4 hours, producing racemic 3-cyano-5-methylhexanoic acid.
-
Key advantage : Direct conversion to racemic acid avoids intermediate isolation, reducing degradation risks.
Comparative Analysis of Synthetic Routes
Purification and Stability Considerations
Fractional Distillation
Column Chromatography
-
Application : Purification of 2-carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester using silica gel (hexane:ethyl acetate = 8:2).
-
Outcome : Enhances intermediate purity from 90% to 99.5%, reducing side reactions.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
2-Hexenamide, 2-cyano-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the cyano group under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of 2-Hexenamide, 2-cyano-5-methyl-.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted amides and nitriles.
Scientific Research Applications
2-Hexenamide, 2-cyano-5-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: As an impurity in Pregabalin synthesis, it is crucial in quality control and pharmaceutical research.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Hexenamide, 2-cyano-5-methyl- involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its role as an intermediate in chemical synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural similarities with 2-cyano-5-methylhexanamide, differing primarily in substituent groups, chain length, or functional groups:
Key Observations:
Functional Group Influence: The cyano group in 2-cyano-5-methylhexanamide introduces strong electron-withdrawing effects, enhancing the electrophilicity of the adjacent carbonyl group in the amide . Ethyl 2-ethyl-2-isoamylcyanoacetate replaces the amide group with an ester, which reduces hydrogen-bonding capacity but increases hydrolytic stability compared to amides .
The ethyl group in 2-ethyl-5-methylhexanamide provides greater hydrophobicity, which may influence partitioning in lipid-rich environments .
Molecular Mass and Applications: The higher molecular mass of ethyl 2-ethyl-2-isoamylcyanoacetate (223.31 g/mol) suggests utility as a bulkier intermediate in polymer chemistry, whereas 2-cyano-5-methylhexanamide’s lower mass (154.21 g/mol) may favor applications requiring smaller molecular scaffolds .
Biological Activity
2-Hexenamide, 2-cyano-5-methyl- (IUPAC name: 2-cyano-5-methylhex-2-enamide) is an organic compound with the molecular formula C8H12N2O and a molecular weight of approximately 152.19 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The unique structure of 2-Hexenamide, 2-cyano-5-methyl- incorporates a cyano group and a hexenamide moiety , which significantly contributes to its chemical reactivity and biological properties.
Key Properties
| Property | Value |
|---|---|
| CAS Number | 143420-53-5 |
| Molecular Formula | C8H12N2O |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | 2-cyano-5-methylhex-2-enamide |
| SMILES | CC(C)CC=C(C#N)C(=O)N |
Biological Activity
Research indicates that derivatives of 2-Hexenamide, 2-cyano-5-methyl- exhibit various biological activities:
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary studies suggest that 2-Hexenamide, 2-cyano-5-methyl- may possess anticancer properties, potentially inhibiting the proliferation of certain cancer cell lines.
- Mechanism of Action : The biological activity is attributed to the interactions between the cyano group and biological molecules, facilitating nucleophilic addition reactions, while the amide group engages in hydrogen bonding with macromolecules.
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of various compounds, including 2-Hexenamide derivatives. The results indicated that these compounds showed promising activity against both Gram-positive and Gram-negative bacteria.
- Tested Bacteria :
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentrations (MICs) were determined for each strain, demonstrating that derivatives of 2-Hexenamide could inhibit bacterial growth effectively.
Anticancer Research
In vitro studies have explored the effects of 2-Hexenamide on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed:
- Cell Viability Reduction : Treatment with varying concentrations resulted in a dose-dependent reduction in cell viability.
- Apoptosis Induction : Flow cytometry assays indicated an increase in apoptotic cells upon treatment with the compound.
Comparison with Similar Compounds
To better understand the uniqueness of 2-Hexenamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Cyanoacetamide | Contains a cyano group but lacks hexenamide moiety | Simpler structure; primarily used in synthetic chemistry |
| 2-Cyano-3-methylbutyramide | Similar nitrile and amide functionalities | Different carbon chain length; less steric hindrance |
| 2-Cyano-4-methylpentanamide | Similar structure with a different methyl position | Variation in methyl positioning affects reactivity |
The distinct combination of functional groups in 2-Hexenamide, 2-cyano-5-methyl- imparts unique chemical reactivity and biological properties compared to these similar compounds.
Q & A
Q. Key Parameters Table :
| Step | Reagent Ratio | Temperature (°C) | Solvent System | Yield (%) |
|---|---|---|---|---|
| 1 | 1.2:1 | 50 | THF | 65–70 |
| 2 | - | 25 | Ethyl Acetate | 90 (purity) |
How can conflicting spectral data for 2-Hexenamide, 2-cyano-5-methyl- be resolved?
Advanced Question
Discrepancies in NMR or IR spectra may arise from tautomerism or impurities. To address this:
- Multi-Technique Validation : Cross-reference H/C NMR (in CDCl₃) with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
- Dynamic NMR Studies : Perform variable-temperature NMR to detect tautomeric shifts (e.g., enamide-ketoenamine equilibria) .
- Impurity Profiling : Use HPLC-MS (C18 column, acetonitrile/water mobile phase) to identify byproducts like unreacted cyanamide or hydrolysis derivatives .
Q. Example Spectral Conflict Resolution :
| Observed Peak (ppm) | Assignment | Resolution Method |
|---|---|---|
| 6.2 (broad) | NH tautomer | VT-NMR at −20°C |
| 1680 cm⁻¹ (weak) | Cyanamide | HPLC-MS (RT 8.2 min) |
What experimental designs are suitable for studying the biological activity of 2-Hexenamide, 2-cyano-5-methyl-?
Basic Question
For preliminary bioactivity screening:
- In Vitro Assays : Use cell lines (e.g., HEK293 or HepG2) to test cytotoxicity (MTT assay) at concentrations of 1–100 µM .
- Target Identification : Employ molecular docking (AutoDock Vina) against enzymes like cytochrome P450 or kinases, leveraging the compound’s nitrile group for potential binding .
Advanced Question
For mechanism-of-action studies:
- Metabolomic Profiling : Apply LC-QTOF-MS to identify metabolites in hepatic microsomes, focusing on cyano group stability .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinities (e.g., ) with putative protein targets .
How can researchers address discrepancies in reported solubility and stability data?
Advanced Question
Contradictions may stem from solvent polarity or storage conditions. Mitigation strategies include:
Q. SAR Design Table :
| Modification | Assay Type | Key Finding |
|---|---|---|
| Cyano → NO₂ | COX-2 IC₅₀ | 2× potency |
| Amide → Ester | ACE IC₅₀ | Reduced activity |
What strategies are effective for resolving low yields in scaled-up synthesis?
Advanced Question
Scale-up challenges often relate to heat transfer or mixing efficiency. Solutions include:
Q. Scale-Up Optimization Parameters :
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield | 70% | 55% |
| Purity | 95% | 88% |
How can researchers validate the environmental fate of 2-Hexenamide, 2-cyano-5-methyl-?
Advanced Question
Employ OECD guidelines for environmental persistence:
Q. Environmental Fate Data :
| Condition | Half-Life (Days) | Major Degradate |
|---|---|---|
| pH 9 | 3 | 5-methylhexenoic acid |
| Anaerobic | 14 | 2-cyano-5-methylhexane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
